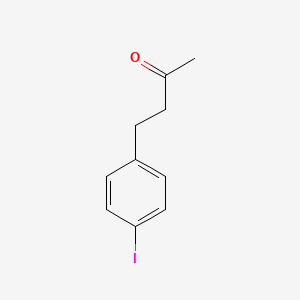
4-(2-フルオロフェニル)-1H-ピラゾール
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-(2-fluorophenyl)-7-methoxycoumarin” was achieved by Pechmann reaction under mild conditions via a three-step reaction . Another study reported the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
科学的研究の応用
有機合成
4-(2-フルオロフェニル)-1H-ピラゾール: は、有機合成における重要な中間体として役立ちます。その独特の構造により、さまざまな化学反応を通じて複雑な分子を生成できます。 特にフルオロフェニル基は、金属触媒反応における指向基として作用し、医薬品や農薬の合成におけるC-C結合の形成を促進します .
医薬品研究
医薬品研究では、この化合物は新薬の開発に使用されています。そのピラゾールコアは、医薬品化学における一般的なモチーフであり、しばしば抗炎症作用や鎮痛作用と関連付けられています。 フッ素原子は、化合物の疎水性を高めることで、生物活性を高める可能性があり、細胞膜を通過する能力が向上します .
農薬開発
農薬業界は、除草剤や殺虫剤の合成のための前駆体として、4-(2-フルオロフェニル)-1H-ピラゾールを使用しています。 フッ素原子は、さまざまな環境条件下での化合物の安定性に寄与し、農薬ツールキットにとって貴重な追加要素になります .
染料製造
この化合物は、染料の製造にも使用されており、特定の特性を持つ染料を合成するために使用できます。 フルオロフェニル基の存在は、染料の色と堅牢性に影響を与える可能性があり、高性能用途に適しています .
抗菌性および抗結核性
研究によると、4-(2-フルオロフェニル)-1H-ピラゾールを含むピラゾール誘導体は、抗菌性および抗結核性を示します。 これらの化合物は、さまざまな細菌および真菌株に対する有効性を調べられており、病原体の増殖を阻害する有望な結果を示しています.
抗がん剤としての用途
この化合物の抗がん剤としての可能性が調査されており、研究では、ピラゾール誘導体が腫瘍細胞株に対して細胞毒性を示す可能性があることを示唆しています。 これは、4-(2-フルオロフェニル)-1H-ピラゾールが、新しい抗がん剤の開発のための候補となり得ることを示唆しています.
特性
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMOAIXQYPMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037828-70-8 | |
| Record name | 4-(2-fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
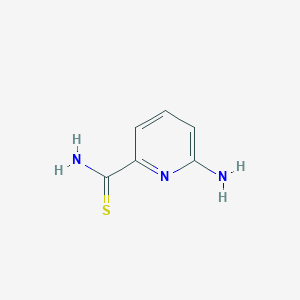

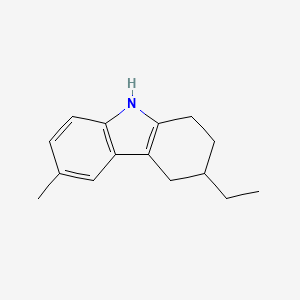
![1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one](/img/structure/B1374197.png)

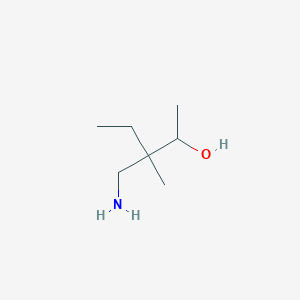
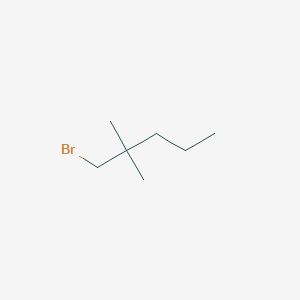
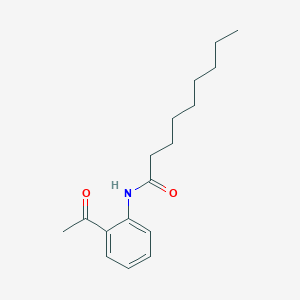

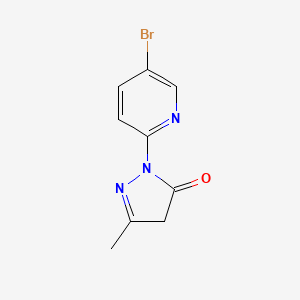

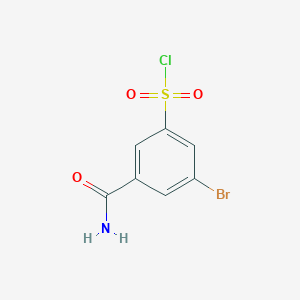
amine](/img/structure/B1374211.png)
